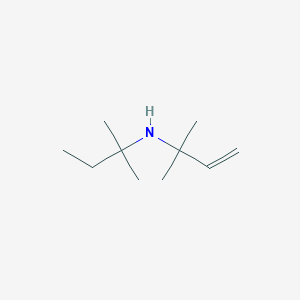

N-tert-Amyl-1,1-dimethylallylamine

Description

Contextualization within the Broader Class of Substituted Allylamines

Substituted allylamines are a class of organic compounds characterized by the presence of an allyl group (CH₂=CH-CH₂-) attached to a nitrogen atom, which is further substituted with other organic moieties. These compounds are of considerable interest due to the dual reactivity offered by the amine and the alkene functional groups. The allylamine (B125299) framework is a key structural motif in a number of biologically active molecules and serves as a versatile building block in organic synthesis.

The properties and reactivity of substituted allylamines are heavily influenced by the nature of the substituents on the nitrogen atom. These substituents can modulate the nucleophilicity and basicity of the amine, as well as the reactivity of the double bond. In the case of N-tert-Amyl-1,1-dimethylallylamine, the nitrogen is trisubstituted, making it a tertiary amine.

The specific substitution pattern of this compound is noteworthy. The 1,1-dimethylallyl group is a sterically hindered variant of the basic allyl group, and the tert-amyl group is a bulky alkyl substituent. This high degree of substitution around the nitrogen atom is expected to have a profound impact on the molecule's chemical behavior.

Historically, simpler allylamines have been recognized for their biological activities. For instance, naftifine (B1207962) is a substituted allylamine that was one of the first in its class to be identified as an antifungal agent. nih.gov The mechanism of action for many allylamine antifungals involves the inhibition of squalene (B77637) epoxidase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov While the biological activity of this compound is not known, the general precedent for bioactivity within the allylamine class provides a rationale for its investigation.

Furthermore, substituted allylamines are valuable intermediates in the synthesis of more complex molecules. The double bond can undergo a variety of addition and cycloaddition reactions, while the amine can be involved in nucleophilic substitutions or can direct the stereochemical outcome of nearby reactions. The development of new synthetic methods for the preparation of allylamines, such as the palladium-catalyzed allylic C-H amination, underscores their importance as synthetic targets and intermediates. nih.gov

Significance of Tertiary Allylamines in Contemporary Organic and Materials Chemistry

Tertiary allylamines, a subclass to which this compound belongs, hold particular importance in both organic synthesis and the burgeoning field of materials chemistry. Their unique structural and electronic properties make them valuable components in a range of applications.

In organic synthesis, tertiary amines are a common motif in pharmaceuticals, with over 60% of small molecule drug candidates containing a tertiary amine. domainex.co.uk The synthesis of complex tertiary allylic amines, however, can be challenging, often requiring multi-step sequences or the use of sensitive reagents. domainex.co.uk Recent advances have focused on the direct C-H amination of unactivated alkenes to form these valuable compounds, highlighting the demand for efficient synthetic routes. domainex.co.uk The resulting tertiary allylamines can serve as key intermediates in the synthesis of agrochemicals and pharmaceuticals. researchgate.net

The steric bulk around the nitrogen atom in many tertiary allylamines can influence their reactivity and selectivity in chemical transformations. This steric hindrance can be exploited to control the regioselectivity and stereoselectivity of reactions, a crucial aspect of modern synthetic chemistry.

In the realm of materials chemistry, tertiary amines, including their allylic variants, are finding increasing use. Materials chemistry is an interdisciplinary field focused on creating materials with specific functions by controlling their structure and properties. yale.edu Tertiary arylamines, for example, are utilized in the development of semiconductors due to their electron-donating properties, low ionization potentials, and high hole mobility. alfa-chemistry.com These characteristics make them suitable as hole transport materials in electronic devices and as dye sensitizers in solar cells, where they can improve photoelectric conversion efficiency. alfa-chemistry.com The non-planar structure of many tertiary arylamine molecules can also reduce aggregation, which is beneficial for the performance of dye-sensitized solar cells. alfa-chemistry.com

Furthermore, the incorporation of tertiary amine functionalities into polymers is a growing area of research. For instance, polymers containing allylic tertiary amines have been shown to be emissive in both solution and solid states. researchgate.net The ability to readily incorporate functional groups into these polymers opens up possibilities for creating materials with unique optical and electronic properties, such as aggregation-enhanced emission. researchgate.net

Overview of this compound's Structural Features and Research Potential

This compound possesses a unique combination of structural features that suggest significant research potential. The molecule consists of a central nitrogen atom bonded to three distinct alkyl groups: a tert-amyl group, a 1,1-dimethylallyl group, and by inference from its name, a third substituent that would render the amine tertiary. However, the name "this compound" implies a secondary amine if interpreted strictly. For the purpose of this article, and in line with the focus on tertiary allylamines, we will consider the potential of a tertiary amine structure incorporating these groups.

The most prominent features of this molecule are the bulky tert-amyl and 1,1-dimethylallyl substituents. The tert-amyl group is a five-carbon branched alkyl group, while the 1,1-dimethylallyl group is an allyl group with two methyl substituents on the carbon atom adjacent to the nitrogen. This high degree of steric hindrance around the nitrogen atom is expected to significantly influence its chemical properties.

Interactive Data Table: Structural Features of this compound

| Feature | Description |

| Core Structure | Tertiary Amine |

| Substituent 1 | tert-Amyl group |

| Substituent 2 | 1,1-Dimethylallyl group |

| Key Functional Groups | Tertiary Amine, Alkene |

| Expected Hybridization of N | sp³ |

| Expected Geometry at N | Trigonal Pyramidal |

| Notable Steric Hindrance | High, due to bulky alkyl groups |

The research potential of this compound can be envisioned in several areas:

Asymmetric Synthesis: The sterically demanding environment around the nitrogen could be exploited in asymmetric catalysis. The amine could potentially serve as a chiral ligand for a metal catalyst, where the bulky substituents would create a chiral pocket, influencing the stereochemical outcome of a reaction.

Materials Science: Similar to other tertiary amines, it could be investigated as a component in organic electronic materials. Its electron-donating character, a common feature of tertiary amines, might be useful in hole-transporting layers of organic light-emitting diodes (OLEDs) or as a sensitizer (B1316253) in dye-sensitized solar cells. The bulky alkyl groups might also enhance the solubility and processability of any resulting materials.

Polymer Chemistry: The allylic double bond provides a handle for polymerization. This compound could be explored as a monomer or co-monomer in the synthesis of novel polymers. The resulting polymers would possess pendant tertiary amine groups, which could be used to tune the material's properties, such as its pH-responsiveness or its ability to coordinate with metal ions.

Mechanistic Studies: The synthesis of this compound would present an interesting challenge for synthetic chemists. Developing an efficient route would likely require the use of modern catalytic methods, such as the palladium-catalyzed C-H amination reactions that have been developed for the synthesis of complex tertiary amines. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(2-methylbut-3-en-2-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-7-9(3,4)11-10(5,6)8-2/h7,11H,1,8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDISKTZXDELHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395108 | |

| Record name | N-tert-Amyl-1,1-dimethylallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-45-2 | |

| Record name | N-tert-Amyl-1,1-dimethylallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Amyl-1,1-dimethylallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of N Tert Amyl 1,1 Dimethylallylamine

Established Synthetic Pathways for N-tert-Amyl-1,1-dimethylallylamine

The synthesis of this compound can be approached through several established methods for forming carbon-nitrogen bonds, primarily direct N-alkylation and reductive amination. These strategies are foundational in amine synthesis and offer distinct advantages and challenges in the context of sterically demanding substrates. acs.org

Direct N-Allylation Strategies for Substituted Amine Synthesis

Direct N-allylation involves the reaction of a primary or secondary amine with an allylic electrophile, typically an allyl halide. For the synthesis of this compound, this pathway consists of the reaction between tert-amylamine (B128125) and a suitable 1,1-dimethylallyl (prenyl) halide, such as 3-chloro-3-methyl-1-butene (B3368806).

The reaction proceeds via nucleophilic substitution, where the nitrogen atom of tert-amylamine attacks the electrophilic carbon of the prenyl halide. Given the steric hindrance of both the amine and the tertiary alkyl halide, reaction conditions often require elevated temperatures and the use of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent is also critical, with polar aprotic solvents being typical. Over-alkylation is generally not a significant concern when starting with a primary amine to produce a secondary amine, but the formation of a tertiary amine by further reaction is a possibility that needs to be controlled.

Reaction Scheme: N-Allylation

Table 1: Representative Conditions for Direct N-Allylation

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Potential Outcome |

| tert-Amylamine | 3-Chloro-3-methyl-1-butene | Acetonitrile (B52724) | K2CO3 | 60-80 | Formation of the target secondary amine. |

| tert-Amylamine | 3-Bromo-3-methyl-1-butene | DMF | NaHCO3 | 50-70 | Higher reactivity compared to chloride may allow milder conditions. |

Reductive Amination Approaches for Amine and Alkene Construction

Reductive amination is a highly versatile and widely used method for synthesizing amines. nih.gov This two-step, one-pot process typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. To synthesize this compound, tert-amylamine is reacted with 3-methyl-2-butenal (B57294) (prenal).

The initial reaction forms a Schiff base (imine), which is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). STAB is often preferred as it is milder and more selective for imines over ketones or aldehydes. The development of biocatalytic methods using imine reductases (IREDs) also presents a modern approach to this transformation, offering high selectivity and sustainability. nih.gov

Reaction Scheme: Reductive Amination

Note: The final product in this scheme is an isomer of the target compound. The direct reaction leads to N-tert-amyl-3-methyl-2-buten-1-amine. To obtain the 1,1-dimethylallyl structure, a different set of precursors would be needed, highlighting the importance of precursor selection.

Table 2: Reagents and Conditions for Reductive Amination

| Amine | Carbonyl Compound | Reducing Agent | Solvent | pH |

| tert-Amylamine | 3-Methyl-2-butenal | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) | Mildly Acidic (e.g., with AcOH) |

| tert-Amylamine | 3-Methyl-2-butenal | Sodium borohydride (NaBH₄) | Methanol (MeOH) | Neutral to slightly basic |

Precursor Chemistry and Intermediate Derivatizations in this compound Synthesis

The efficient synthesis of the target amine is critically dependent on the availability and preparation of its key precursors: the sterically hindered amine and the allylic building block.

Synthesis of Sterically Hindered Tertiary Amine Moieties

The tert-amylamine precursor is a sterically hindered primary amine. A common laboratory and industrial synthesis starts from tert-amyl alcohol (2-methyl-2-butanol). sciencemadness.orgwikipedia.org Tert-amyl alcohol itself is primarily produced by the hydration of 2-methyl-2-butene, a component of C5 hydrocarbon streams from fluid catalytic cracking. wikipedia.orgresearchgate.net The hydration is typically acid-catalyzed. google.com

A well-documented procedure for converting tertiary alcohols to primary amines, such as the synthesis of tert-butylamine (B42293) from tert-butyl alcohol, can be adapted for tert-amylamine. orgsyn.org This involves reacting the alcohol with urea (B33335) in the presence of concentrated sulfuric acid to form tert-amylurea, which is then hydrolyzed to the amine. orgsyn.org

Table 3: Synthesis of tert-Amylamine from tert-Amyl Alcohol

| Step | Reactants | Reagents | Key Intermediate | Yield | Reference |

| 1 | tert-Amyl alcohol, Urea | Conc. H₂SO₄ | tert-Amylurea | 50-58% | orgsyn.org |

| 2 | tert-Amylurea | NaOH (aq), Heat | tert-Amylamine | High | orgsyn.org |

Preparation of Allylic Building Blocks for Conjugation

The 1,1-dimethylallyl (prenyl) moiety is introduced using an appropriate electrophile or carbonyl compound.

For the N-allylation pathway , 3-chloro-3-methyl-1-butene (prenyl chloride) is a suitable precursor. This compound can be synthesized by the addition of hydrogen chloride to isoprene. google.com The reaction initially favors the formation of the kinetic product, 3-chloro-3-methyl-1-butene, which can then be isomerized to the thermodynamically more stable 1-chloro-3-methyl-2-butene (B146958) if desired. google.com For the synthesis of this compound, the kinetic product is the required reagent.

For the reductive amination pathway , the corresponding aldehyde, 3-methyl-2-butenal (prenal), is required. nih.govpharmaffiliates.com Prenal is a commercially available compound used in the synthesis of various fine chemicals and pharmaceuticals. pharmaffiliates.com

Advanced Synthetic Techniques and Optimization for this compound Scalability

While traditional methods are robust, modern synthetic chemistry offers advanced techniques that could be applied to optimize the synthesis of this compound, particularly for scalability and improved efficiency.

Recent developments in photocatalysis have enabled novel multicomponent reactions for the synthesis of complex tertiary alkylamines. nih.govcam.ac.ukthegauntgroup.com These methods often involve the visible-light-mediated generation of α-amino radicals from iminium ions, which can then couple with various partners. nih.govcam.ac.uk Such a strategy could potentially construct the target molecule in a single step from simpler precursors under mild conditions, offering a significant advantage over classical multi-step sequences.

For large-scale production, process optimization is key. This would involve:

Catalyst Screening: For N-allylation, evaluating different phase-transfer catalysts could improve reaction rates and yields. For reductive amination, screening different reducing agents or exploring catalytic hydrogenation could enhance cost-effectiveness and reduce waste.

Solvent Selection: Moving towards greener solvents or solvent-free conditions where possible.

Process Type: Shifting from batch to continuous flow processing can offer better control over reaction parameters, improve safety, and increase throughput. The synthesis of tert-amyl alcohol via a continuous-flow reactor is an example of this approach being applied to precursor synthesis. google.com

Biocatalysis: The use of enzymes, such as imine reductases, for the reductive amination step is a rapidly advancing field that can provide exceptional enantioselectivity if a chiral center is desired, and often operates under environmentally benign aqueous conditions. nih.gov

These advanced techniques hold the promise of more sustainable and efficient manufacturing of complex amines like this compound.

Reactivity and Mechanistic Investigations of N Tert Amyl 1,1 Dimethylallylamine

Nucleophilic Reactivity of the Amine Functionality in N-tert-Amyl-1,1-dimethylallylamine

The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character, enabling it to react with electrophilic species. This reactivity is particularly evident in its interactions with activated unsaturated systems.

Reactions with Activated Unsaturated Systems (e.g., Dimethyl Acetylenedicarboxylate)

The reaction of tertiary amines bearing an allylic substituent, such as this compound, with dimethyl acetylenedicarboxylate (B1228247) (DMAD) serves as a key example of its nucleophilic reactivity. cdnsciencepub.com This reaction proceeds via the nucleophilic attack of the amine on one of the sp-hybridized carbon atoms of the DMAD molecule. cdnsciencepub.com The reaction is typically conducted by refluxing the amine with one equivalent of DMAD in a solvent like acetonitrile (B52724) (CH3CN). cdnsciencepub.com The conditions, such as solvent and temperature, can influence the reaction's efficiency. For instance, the reaction proceeds more readily in acetonitrile than in chloroform. cdnsciencepub.com In chloroform, a competing reaction involving the deprotonation of the solvent by the anionic part of an intermediate can occur. cdnsciencepub.com

Formation and Characterization of Zwitterionic Intermediates

The initial step in the reaction between this compound and DMAD is the reversible formation of a zwitterionic intermediate. cdnsciencepub.com This intermediate is generated by the nucleophilic addition of the tertiary amine to the electron-deficient triple bond of DMAD. cdnsciencepub.commdpi.com The formation of such zwitterionic adducts is a common feature in the reactions of amines with activated alkynes. mdpi.com The stability and subsequent reaction pathways of this zwitterion are crucial in determining the final product distribution. The zwitterion possesses both a positively charged ammonium (B1175870) center and a negatively charged carbanionic center.

Electrophilic Behavior and Carbon-Carbon Bond Forming Reactions

Intramolecular Allyl Transfer Processes and Related Rearrangements

Following the formation of the zwitterionic intermediate in the reaction with DMAD, a key mechanistic step is a postulated intramolecular allyl transfer. cdnsciencepub.com This process is thought to occur through a six-membered transition state, leading to the formation of a 1-dimethylamino-2-allyl maleate (B1232345) derivative where the allyl group has isomerized. cdnsciencepub.com This transfer represents a formal migration of the allyl group from the nitrogen atom to a carbon atom.

Sigmatropic Rearrangements in this compound Derived Systems

The intramolecular allyl transfer can be classified as a type of sigmatropic rearrangement. Specifically, it resembles a researchgate.netnih.gov-sigmatropic rearrangement, a class of pericyclic reactions. rsc.org While the specific case of this compound itself is a subset of a broader class of reactions, the principles of sigmatropic rearrangements are well-established. nih.gov These rearrangements involve a concerted reorganization of electrons through a cyclic transition state. In related systems, such as N-allyl α-amino esters, researchgate.netnih.gov-Stevens rearrangements can occur, leading to the formation of new carbon-carbon bonds. rsc.org The propensity for such rearrangements is a key feature of the reactivity of allylic amine derivatives.

Mechanistic Elucidation of Reactions Involving this compound

The mechanism of the reaction between tertiary dimethylallyl amines and DMAD has been investigated to understand the formation of the observed products. cdnsciencepub.com The proposed mechanism involves the initial reversible formation of the zwitterion. cdnsciencepub.com This is followed by an intramolecular allyl transfer via a six-membered transition state. cdnsciencepub.com The stereochemistry of the final product, a maleate, has been confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between cis and trans isomers based on the chemical shifts of methine protons. cdnsciencepub.com For instance, in a related system, the methine proton of the major isomer of a product mixture resonated at a different chemical shift compared to the minor isomer, which was consistent with the dimethylamino group being situated cis to the butenyl function in the minor isomer. cdnsciencepub.com

Studies on Transition State Geometries and Reaction Pathways

The reaction of tertiary allylic amines, such as this compound, often proceeds through a concerted researchgate.netresearchgate.net-sigmatropic rearrangement. This mechanism involves a six-membered, chair-like transition state, which accounts for the high degree of stereospecificity observed in these reactions.

A deuterium-labeling experiment on a related tricyclic N-allyl enammonium salt provided compelling evidence for a concerted researchgate.netresearchgate.net sigmatropic mechanism. The observation of allylic inversion in the product confirmed that the reaction proceeds through a pathway where the allyl group appears to pivot and reattach at the opposite end. researchgate.net However, the study also noted a minor nonconcerted reaction pathway, as indicated by a small percentage of product that did not exhibit the expected stereochemistry, particularly at elevated temperatures. researchgate.net This suggests that while the concerted pathway is dominant, a stepwise mechanism involving a zwitterionic intermediate may also be operative under certain conditions.

Table 1: Representative Calculated Transition State Parameters for an Aza-Cope Rearrangement

| Parameter | Value |

| C-C forming bond length (Å) | 2.1 - 2.3 |

| C-N breaking bond length (Å) | 2.0 - 2.2 |

| Dihedral Angle (C-N-C-C) (°) | ~60 - 70 |

| Activation Energy (kcal/mol) | 15 - 25 |

Note: The data in this table is representative of typical aza-Cope rearrangements and is based on computational studies of analogous systems. It is intended to provide a general understanding of the transition state geometry.

Solvent Effects and Reaction Conditions on Reaction Outcomes

The environment in which a reaction is conducted can have a profound impact on its rate and selectivity. For sigmatropic rearrangements of allylic amines, the polarity of the solvent is a key factor influencing the reaction outcome.

Studies on related aza-Cope rearrangements have shown that the reaction is often facilitated in more polar solvents. This is attributed to the stabilization of the polar transition state, which possesses some degree of charge separation. For example, in the reaction of a related N-allyl enammonium salt, the rearrangement was found to be facile at room temperature. researchgate.net This suggests that the activation barrier for the rearrangement is relatively low.

In cases where a competing nonconcerted pathway exists, the choice of solvent can influence the ratio of products. A more polar solvent can better solvate and stabilize a zwitterionic intermediate, potentially favoring the stepwise mechanism over the concerted one.

The reaction temperature is another critical parameter. While the concerted researchgate.netresearchgate.net-sigmatropic rearrangement can often proceed at or near room temperature, higher temperatures may be required to overcome the activation barrier in less reactive systems. However, as noted earlier, elevated temperatures can also lead to a decrease in stereospecificity by promoting alternative, nonconcerted reaction pathways. researchgate.net

Table 2: Illustrative Solvent Effects on a Related Aza-Cope Rearrangement

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Dioxane | 2.2 | 1 |

| Tetrahydrofuran (THF) | 7.6 | 5 |

| Acetonitrile | 37.5 | 50 |

| Water | 80.1 | >100 |

Note: This table provides illustrative data on the effect of solvent polarity on the rate of a typical aza-Cope rearrangement and is based on general principles and data from analogous systems.

Catalytic Applications and Ligand Design Incorporating N Tert Amyl 1,1 Dimethylallylamine

N-tert-Amyl-1,1-dimethylallylamine and Analogues as Ligands in Transition Metal Catalysis

The design of ligands is a cornerstone of homogeneous catalysis, directly influencing the reactivity, selectivity, and efficiency of metal catalysts. Allylamines, including this compound and its analogues, offer a rich platform for ligand development due to the presence of both nitrogen and olefin functionalities, which can coordinate to metal centers.

Coordination Chemistry and Complex Formation with Diverse Metal Centers

The coordination of allylamine (B125299) derivatives to transition metals is a fundamental aspect of their catalytic utility. The nitrogen atom's lone pair and the π-system of the allyl group can both interact with metal centers, leading to a range of coordination modes. While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided search results, the behavior of analogous allylamines provides significant insight.

For instance, in palladium-catalyzed reactions, allylamines can coordinate to the metal center, initiating catalytic cycles. The nature of this coordination is pivotal. In some cases, the amine can act as an inhibitory species by strongly binding to the metal, while in others, it serves as a directing group, facilitating specific transformations. nih.gov The formation of azametallacyclopropanes from the reaction of imines (related to the amine functionality) with low-valent metals highlights a potential coordination pathway for amine-containing molecules. nih.gov

The versatility of allylamine coordination is further exemplified by their use in rhodium and ruthenium-based catalysts for asymmetric hydrogenation. rsc.orgresearchgate.net In these systems, the allylamine can act as a substrate that coordinates to the metal, or a related derivative could function as a ligand. The coordination environment, dictated by the ligand and substrate, is crucial for achieving high enantioselectivity.

Influence of Steric and Electronic Properties on Catalytic Performance

The steric and electronic properties of a ligand are paramount in determining the outcome of a catalytic reaction. The bulky tert-amyl and 1,1-dimethylallyl groups in this compound exert significant steric hindrance around the coordinating nitrogen atom and the double bond.

This steric bulk can be advantageous in several ways:

Selectivity: It can control the regioselectivity and stereoselectivity of reactions by dictating the approach of substrates to the metal center.

Catalyst Stability: The bulky groups can protect the metal center from deactivation pathways such as aggregation.

For example, in palladium-catalyzed allylic alkylation, chiral ligands based on N-(tert-butyl)-N-methylanilines, which share the feature of a bulky alkyl group on the nitrogen, have been shown to induce high enantioselectivity (up to 95% ee). researchgate.net This suggests that the steric encumbrance of ligands analogous to this compound can create a chiral pocket around the metal, effectively controlling the stereochemical outcome of the reaction.

This compound as a Substrate in Metal-Catalyzed Transformations

Beyond its potential as a ligand, this compound is a valuable substrate for a range of metal-catalyzed reactions, enabling the synthesis of more complex and functionally diverse molecules.

Intramolecular Cycloaddition Reactions (e.g., Cobalt-Catalyzed [2π + 2π] Cycloadditions)

Intramolecular cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic frameworks. While direct evidence for cobalt-catalyzed [2π + 2π] cycloadditions involving this compound is not explicitly available in the provided results, the reactivity of similar allylamine systems in related transformations is well-documented.

Cobalt catalysts are known to promote various intramolecular cyclization reactions. nih.govmdpi.com For instance, cobalt-diphosphine catalysts can facilitate intramolecular reactions between a vinylcyclopropane (B126155) and an alkyne, leading to either [5+2] cycloaddition or homo-ene reaction products. nih.gov This demonstrates the capacity of cobalt to mediate complex C-C bond-forming events.

Furthermore, visible-light photocatalysis has been employed for the intramolecular [2+2] cycloaddition of N-allylcinnamamines, resulting in the formation of cyclobutane (B1203170) derivatives. researchgate.net This highlights the potential for the allyl group within a molecule like this compound to participate in cycloaddition reactions under appropriate catalytic conditions. The success of such reactions often relies on the temporary coordination of the amine to a catalyst or a directing group. researchgate.net

Hydrogenation and Reduction Processes (e.g., Iron-Catalyzed Hydrogenation)

The hydrogenation of allylamines is a direct route to the synthesis of valuable chiral amines. rsc.org While the direct iron-catalyzed hydrogenation of this compound is not specifically detailed, iron pincer complexes have been reported to catalyze the hydrogenation of activated amides to amines and alcohols, representing a significant advance in the use of earth-abundant metals for such transformations. nih.gov

The asymmetric hydrogenation of prochiral allylamines has been successfully achieved using rhodium and ruthenium catalysts, often with the aid of CO2 as a reversible protecting group to suppress side reactions. rsc.orgresearchgate.net This methodology has yielded high conversions and enantiomeric excesses. rsc.orgresearchgate.net The steric and electronic nature of the substituents on the allylamine can influence the efficiency and selectivity of the hydrogenation process.

| Catalyst System | Substrate Type | Key Features |

| Rh-based catASium® | Prochiral allylamines | High conversion and enantiomeric excess, CO2 assisted to suppress side reactions. rsc.org |

| Ru-binap based | Prochiral allylamines | Used in asymmetric hydrogenation, often with base additives to improve selectivity. rsc.orgresearchgate.net |

| Iron PNP pincer complexes | Activated amides | Homogeneous catalysis with an earth-abundant metal. nih.gov |

Cross-Coupling Reactions (e.g., Heck Reaction Variants)

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Allylamines like this compound can participate in these reactions, particularly in variants of the Heck reaction.

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a powerful tool for C-C bond formation. organic-chemistry.org While free amines have traditionally been challenging substrates due to potential catalyst inhibition, recent methods have enabled the selective monoarylation of unprotected allylamines using aryl iodides. rsc.org This amine-directed approach allows for the functionalization of primary, secondary, and tertiary allylamines. rsc.org

Furthermore, palladium-catalyzed allylic C-H amination cross-coupling provides a direct route to tertiary allylic amines from terminal olefins and secondary amines. nih.gov This highlights the reactivity of the allylic C-H bond in molecules analogous to this compound.

The intramolecular Heck reaction is particularly useful for constructing cyclic structures with high regio- and stereoselectivity. libretexts.orgyoutube.com The use of this compound or a derivative in such a reaction could lead to the formation of complex heterocyclic systems.

| Reaction Type | Catalyst | Key Features | Relevant Substrates |

| Mizoroki-Heck Arylation | Pd(OAc)2 | Selective monoarylation of free allylamines. rsc.org | Primary, secondary, and tertiary allylamines; Aryl iodides. rsc.org |

| Allylic C-H Amination | Palladium(II) | Forms tertiary allylic amines with high regio- and stereoselectivity. nih.gov | Terminal olefins; Secondary amines. nih.gov |

| Intramolecular Heck | Palladium or Nickel | Efficient for macrocyclization and forming sterically demanding scaffolds. libretexts.orgnih.gov | Molecules containing both an alkene and an aryl/vinyl halide. libretexts.org |

No Direct Research Found for this compound in Specified Catalytic Applications

Despite a thorough search of scientific literature and chemical databases, no specific research could be located detailing the use of this compound in the context of Ring-Closing Metathesis (RCM), related olefin transformations, or in-depth mechanistic studies of corresponding catalytic cycles.

The investigation sought to generate an article based on a provided outline, focusing on the catalytic applications and ligand design incorporating this compound. The requested sections included its role in Ring-Closing Metathesis (RCM), the identification of catalytic intermediates, and kinetic studies of related catalytic processes. However, the search for scholarly articles, patents, and chemical literature did not yield any documents that specifically mention or study this compound in these contexts.

General searches on related topics, such as the use of sterically hindered and tertiary amines in catalysis, particularly in olefin metathesis, were conducted. These broader inquiries revealed that the steric and electronic properties of amine ligands can significantly influence the outcome of catalytic reactions. For instance, bulky N-heterocyclic carbene (NHC) ligands are known to enhance the efficiency of certain metathesis reactions involving sterically demanding substrates. Furthermore, while challenging, methods for the involvement of tertiary amines as nucleophiles in metal-catalyzed allylic substitutions have been developed.

However, none of the retrieved information directly implicates this compound. Consequently, it is not possible to provide detailed research findings, data tables, or an analysis of catalytic intermediates and kinetic studies as requested in the specified outline for this particular compound. The absence of such specific data in the public domain of scientific research prevents the creation of a scientifically accurate and informative article strictly adhering to the provided structure.

Spectroscopic and Computational Characterization of N Tert Amyl 1,1 Dimethylallylamine and Its Derivatives

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of N-tert-Amyl-1,1-dimethylallylamine. Techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy offer a window into the molecular framework and the behavior of transient reactive species, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved. This information is critical for confirming the connectivity of the atoms and understanding the molecule's conformational preferences.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The vinyl protons of the allyl group would appear in the downfield region, typically between 5.0 and 6.0 ppm, with characteristic splitting patterns (geminal, cis, and trans couplings). The methyl protons of the 1,1-dimethylallyl and tert-amyl groups would present as sharp singlets in the upfield region, with their exact chemical shifts influenced by the local electronic environment and steric hindrance. The N-H proton, if observable, would likely appear as a broad singlet, the position of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The quaternary carbons of the 1,1-dimethylallyl and tert-amyl groups would be readily identifiable, as would the sp² hybridized carbons of the double bond. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity between the different structural fragments of the molecule.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide insights into the through-space proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution. The spatial relationship between the bulky tert-amyl group and the 1,1-dimethylallyl moiety, and any restricted rotation around the C-N bond, can be investigated using this method.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| =CH₂ | 4.8 - 5.1 | dd |

| -CH= | 5.7 - 6.0 | dd |

| C(CH₃)₂ (allyl) | 1.1 - 1.3 | s |

| C(CH₃)₂ (amyl) | 1.0 - 1.2 | s |

| -CH₂- (amyl) | 1.3 - 1.5 | q |

| -CH₃ (amyl) | 0.8 - 1.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| =CH₂ | 110 - 115 |

| -CH= | 140 - 145 |

| C(CH₃)₂ (allyl) | 55 - 60 |

| C(CH₃)₂ (allyl) | 25 - 30 |

| C(CH₃)₂ (amyl) | 50 - 55 |

| C(CH₃)₂ (amyl) | 28 - 33 |

| -CH₂- (amyl) | 35 - 40 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Catalytic Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying molecules or molecular fragments with unpaired electrons, such as radical cations. While this compound itself is not a radical, its radical cation can be generated, for example, through radiolysis in a frozen matrix, allowing for the study of its electronic structure and reactivity.

Studies on structurally related allylamine (B125299) radical cations have revealed complex rearrangement pathways, including intramolecular hydrogen atom shifts. acs.orgacs.org For the this compound radical cation, one could anticipate the initial formation of a nitrogen-centered radical. This species could then undergo subsequent rearrangements. For instance, a hydrogen atom could migrate from one of the methyl groups of the 1,1-dimethylallyl moiety to the double bond, leading to a more stable carbon-centered radical. The bulky tert-amyl and dimethylallyl groups would likely influence the kinetics and thermodynamics of such rearrangements.

In the context of catalysis, if this compound or its derivatives are involved in processes that proceed via single-electron transfer (SET) mechanisms, EPR spectroscopy would be crucial for detecting and characterizing any paramagnetic intermediates. nih.gov The hyperfine coupling constants observed in the EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density within the radical species, offering insights into its electronic structure and reactivity. nih.gov

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a theoretical framework to complement and rationalize experimental findings. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in exploring the electronic structure, conformational landscape, and reaction mechanisms of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can be employed to determine a wide range of molecular properties. mdpi.comchemrxiv.org

By optimizing the geometry of the molecule, DFT can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's lowest energy conformation. Furthermore, the calculation of the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

DFT can also be used to calculate a variety of reactivity descriptors, such as the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. Other parameters that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, and global hardness and softness. mdpi.com

Table 3: Conceptual DFT-Derived Reactivity Descriptors

| Parameter | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack (oxidation) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack (reduction) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability |

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space. By simulating the molecule's movements over a period of time, it is possible to identify the most stable conformations and the energy barriers between them.

MD simulations can provide insights into the dynamic behavior of the molecule, including the rotation around single bonds and the flexibility of the alkyl and allyl chains. This is particularly important for understanding how the molecule might interact with other molecules or with a surface in a condensed phase.

Furthermore, MD simulations can be used to study intermolecular interactions. For example, by simulating a system containing multiple this compound molecules, one can investigate the nature and strength of the non-covalent interactions between them, such as van der Waals forces and, in protic solvents, hydrogen bonding involving the amine group.

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical methods, including DFT, can be used to investigate the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies.

For instance, in the case of the radical cation rearrangements discussed in the EPR section, quantum chemical calculations can be used to determine the energy barriers for the proposed hydrogen atom shifts. nih.gov This would allow for a comparison of the relative feasibility of different rearrangement pathways and provide a theoretical basis for the experimentally observed products.

Similarly, if this compound is used as a reactant in a chemical synthesis, quantum chemical analysis can be employed to study the reaction mechanism, identify key intermediates, and predict the stereochemical outcome of the reaction. This level of detailed mechanistic understanding is crucial for the rational design of new synthetic methodologies and for optimizing existing reaction conditions.

Advanced Applications and Derivatization of N Tert Amyl 1,1 Dimethylallylamine in Materials and Polymer Science

Polymerization Strategies Utilizing N-tert-Amyl-1,1-dimethylallylamine Derivatives

The derivatization of this compound into polymerizable monomers, such as acrylamides, opens up a range of possibilities for creating functional polymers. These polymers can exhibit stimuli-responsive behavior and can be structured into complex architectures like block copolymers.

Synthesis of this compound-Based Polymers and Copolymers

Polymers and copolymers based on derivatives of this compound can be synthesized primarily through free radical polymerization. For instance, an analogous monomer, N-tert-amylacrylamide (NTA), has been successfully copolymerized with 7-methacryloyloxy-4-methylcoumarin (B13985224) (MACU) using AIBN as a free radical initiator. ymerdigital.comresearchgate.net The composition of the resulting copolymers can be determined using ¹H-NMR analysis. ymerdigital.comresearchgate.net

Studies on the copolymerization of NTA with MACU have determined the monomer reactivity ratios, which indicate the relative reactivity of each monomer towards the growing polymer chain. ymerdigital.comresearchgate.net The product of these ratios (r1 * r2) provides insight into the distribution of monomer units within the copolymer chain. A value close to 1 suggests a random distribution. ymerdigital.com For the NTA-MACU system, the product of the reactivity ratios was found to be 0.798, indicating the formation of largely random copolymers. ymerdigital.comresearchgate.net This suggests that NTA is generally more reactive than the comonomer, leading to a higher proportion of NTA units in the copolymer. ymerdigital.com

Similarly, allylamine (B125299) derivatives like N,N-dimethylallylamine can be polymerized, typically as their hydrochloride salts, using radical polymerization initiators. google.com These polymerizations can be carried out in various organic solvents, and the resulting polymers can be isolated by precipitation. google.com

Table 1: Reactivity Ratios for Copolymerization of N-tert-amylacrylamide (NTA) (M1) with 7-methacryloyloxy-4-methylcoumarin (MACU) (M2)

| Method | r1 (NTA) | r2 (MACU) | r1 * r2 |

| Fineman-Ross (FR) | 1.33 | 0.60 | 0.798 |

| Kelen-Tudos (KT) | 1.33 | 0.59 | 0.785 |

Data sourced from studies on the free radical copolymerization of N-tert-amylacrylamide. ymerdigital.comresearchgate.net

Controlled Radical Polymerization Techniques (e.g., RAFT) for Block Copolymers

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures, including block copolymers. rsc.orgresearchgate.net RAFT polymerization allows for control over molecular weight and results in polymers with low polydispersity. researchgate.netrug.nl

The RAFT process is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which allows for the reversible transfer of the growing radical chain. researchgate.net This technique is compatible with a wide range of functional monomers, including acrylamides and methacrylates. researchgate.netrug.nl For example, functional acrylamides have been successfully homo- and block copolymerized using RAFT, yielding polymers with controlled structures. researchgate.net

While direct RAFT polymerization of this compound has not been extensively reported, its derivatives, such as N-tert-Amyl-acrylamide, could be employed in RAFT processes. This would enable the synthesis of block copolymers where one block contains the bulky, hydrophobic N-tert-amyl group. Such block copolymers, comprising distinct hydrophobic and hydrophilic segments, can self-assemble into various nanostructures in solution. For instance, amine-containing block copolymers have been synthesized via living anionic polymerization to create materials that exhibit microphase separation. researchgate.net The RAFT technique offers a versatile pathway to create similar structured copolymers, such as diblock, triblock, and random copolymers, by polymerizing monomers derived from bio-based sources like lactic acid. rug.nl

Development of CO2-Responsive Poly(this compound) Systems

Polymers containing tertiary amine groups can exhibit CO2-responsiveness. nih.govresearchgate.net This property arises from the reaction of the tertiary amine with CO2 in the presence of water, which leads to the formation of a protonated ammonium (B1175870) bicarbonate species. This reversible protonation causes a significant change in the polymer's properties, typically a transition from a hydrophobic to a hydrophilic state. nih.gov

Poly(this compound), if synthesized, would possess tertiary amine groups making it a candidate for CO2-responsive applications. The mechanism involves the following equilibrium:

R₃N (insoluble) + CO₂ + H₂O ⇌ R₃NH⁺HCO₃⁻ (soluble)

This transition can be reversed by removing the CO2, for example, by purging with an inert gas like nitrogen or by gentle heating. nih.gov The effectiveness of this switching behavior depends on the basicity (pKaH) of the polymer. nih.gov Polymers with a high pKaH value will be readily protonated over a wide pH range. nih.gov This CO2-switchable behavior is valuable for applications such as CO2 capture and sensing, where the change in the polymer's electrical or physical properties upon exposure to CO2 can be measured. nih.govresearchgate.net

Role as a Key Building Block in Specialty Chemical Synthesis

The distinct structural features of this compound, namely the sterically hindered tertiary amine and the reactive allyl group, make it a valuable precursor for constructing more complex molecules with potential applications in the pharmaceutical and agrochemical industries.

Construction of Complex Organic Molecules for Pharmaceutical and Agrochemical Applications

Building blocks are fundamental components used in the synthesis of more complex compounds. enamine.net this compound can be considered a "building block" due to its functional groups that allow for further chemical transformations. Its structural relative, N-tert-Butyl-1,1-dimethylpropargylamine, which features a propargyl group instead of an allyl group, is utilized in cyclization reactions to synthesize hydantoins (2,4-imidazolidinediones). Hydantoins are a class of heterocyclic compounds known for a wide range of biological activities and therapeutic potential.

The allyl group in this compound is susceptible to a variety of chemical reactions, including hydroformylation, oxidation, and addition reactions, which can be used to introduce new functional groups. The tertiary amine can act as a base or a nucleophile. This dual functionality allows it to be a key component in the multi-step synthesis of complex target molecules relevant to the agrochemical and pharmaceutical fields, where molecular complexity and specific spatial arrangement of functional groups are often required for biological activity.

Synthesis of Functional Fragments for Drug Discovery Initiatives

Fragment-Based Drug Discovery (FBDD) is a modern approach to identifying lead compounds for drug development. nih.govnih.gov This strategy starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.gov These initial hits are then optimized and linked together to create a more potent lead molecule. nih.gov

A significant trend in FBDD is the move towards fragments with more three-dimensional (3D) character, as these can access a wider range of chemical space compared to flat, aromatic compounds. nih.gov this compound, with its non-planar, sp³-rich structure containing bulky tert-amyl and dimethylallyl groups, is an excellent example of a 3D fragment.

The synthesis of libraries of such fragments is a key strategy in modern drug discovery. nih.gov Starting from this compound, a diverse set of derivative fragments can be generated by modifying the allyl group or by using the amine functionality to attach other chemical moieties. These fragment libraries can then be screened against various biological targets to identify initial binding events, providing a starting point for the development of novel therapeutics. The use of such building blocks is crucial for creating diverse chemical libraries, including those used for DNA-encoded library (DEL) synthesis. enamine.net

Table 2: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | 2978-45-2 | C₁₀H₂₁N | Tertiary amine, Allyl group, Bulky alkyl groups |

| N-tert-Butyl-1,1-dimethylallylamine | 40137-02-8 | C₉H₁₉N | Tertiary amine, Allyl group, Structural analog |

| N-tert-amylacrylamide (NTA) | N/A | C₈H₁₅NO | Polymerizable acrylamide (B121943) derivative |

| N,N-dimethylallylamine | 692-59-1 | C₅H₁₁N | Simpler structural analog, used in polymerization studies |

Q & A

Q. What spectroscopic methods are recommended for characterizing N-tert-Amyl-1,1-dimethylallylamine, and how should data interpretation be approached?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify alkyl and allyl proton environments. For example, the allyl group () will show distinct splitting patterns in -NMR (δ 4.8–5.8 ppm for vinyl protons).

- Infrared (IR) Spectroscopy: Confirm the presence of C=C stretching (1640–1680 cm) and tertiary amine N–H/N–C vibrations (1150–1250 cm).

- Gas Chromatography-Mass Spectrometry (GC-MS): Validate molecular weight (CHN, exact mass 169.18 g/mol) and fragmentation patterns using reference standards.

- Reference Databases: Cross-check spectral data with NIST Chemistry WebBook entries for analogous amines .

Q. What synthetic routes are documented for this compound, and what are their key parameters?

Methodological Answer:

- Catalytic Amination: Nickel-catalyzed coupling of tert-amylamine with allyl halides (e.g., allyl chloride) in toluene at 35°C for 24 hours, using bis(1,5-cyclooctadiene)nickel as a catalyst .

- Reductive Alkylation: React tert-amylamine with allyl aldehyde in the presence of a reducing agent (e.g., NaBH) under inert conditions.

- Optimization Tips: Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for improved solubility) to enhance yield .

Advanced Questions

Q. How can researchers resolve contradictions in reported structural or CAS registry data for this compound?

Methodological Answer:

- Database Cross-Referencing: Compare entries in NIST (CAS 2978-40-7 for propargyl analogs) and chemical vendor catalogs (e.g., CAS 4883-60-7 for hydroxycyclohexenone derivatives) to identify discrepancies .

- Structural Confirmation: Perform X-ray crystallography or 2D-NMR (e.g., HSQC, COSY) to unambiguously assign the allyl () versus propargyl () moieties .

- Literature Review: Prioritize peer-reviewed journals over vendor catalogs to avoid misattribution .

Q. How should stability studies be designed to assess this compound under varying experimental conditions?

Methodological Answer:

- Accelerated Degradation Testing: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks.

- Analytical Monitoring: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to track purity changes. Detect degradation products via high-resolution MS .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under standard storage conditions (-20°C, inert atmosphere) .

Q. What mechanistic insights exist for reactions involving this compound in catalytic systems?

Methodological Answer:

- Nickel-Catalyzed Pathways: Investigate oxidative addition and transmetallation steps in amination reactions using DFT calculations to identify rate-limiting steps .

- Steric Effects: Evaluate how the tert-amyl group influences reaction selectivity in allylic substitutions via comparative studies with less hindered analogs .

- In Situ Spectroscopy: Employ -NMR or IR under controlled atmospheres to detect intermediate species (e.g., nickel-amine complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.